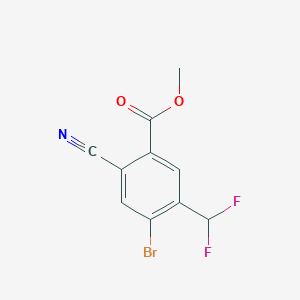

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-3-7(9(12)13)8(11)2-5(6)4-14/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLFBBMORHHJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C#N)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis often begins with a methyl 2-amino-4-bromo-5-substituted benzoate derivative. For example, methyl 2-amino-4-bromo-5-fluorobenzoate is a common precursor for related compounds.

Step 1: Diazotization and Iodination

- Reagents: 2-amino-4-bromo-5-(difluoromethyl)benzoate (or fluoro analog), sulfuric acid (20% w/w), sodium nitrite, potassium iodide.

- Conditions: The amino ester is dissolved in sulfuric acid and cooled to 0–5 °C. Sodium nitrite is added portionwise to form the diazonium salt. Then, potassium iodide solution is added dropwise to replace the diazonium group with iodine.

- Reaction time: 1–5 hours at 0–5 °C.

- Outcome: Formation of methyl 4-bromo-5-(difluoromethyl)-2-iodobenzoate intermediate.

This step proceeds with high yield (72–87%) and is critical for introducing the iodine substituent necessary for the subsequent cyanation step.

Step 2: Cyanation

- Reagents: Methyl 4-bromo-5-(difluoromethyl)-2-iodobenzoate, cuprous cyanide or zinc cyanide.

- Solvents: N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF).

- Conditions: The iodo ester is dissolved in the solvent under nitrogen atmosphere, heated to 60–120 °C, and reacted with cyanide salt for 2–10 hours.

- Workup: After reaction completion, the mixture is cooled, quenched with ammonium chloride and aqueous ammonia, extracted with ethyl acetate, washed, concentrated, and purified by column chromatography.

- Yield: High yields of 88–91% of methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate are reported.

This nucleophilic aromatic substitution replaces the iodine with the cyano group, completing the key functionalization on the aromatic ring.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-amino-4-bromo-5-(difluoromethyl)benzoate, H2SO4 (20%), NaNO2, KI | 0–5 | 1–5 | 72–87 | Diazotization and iodination |

| 2 | Methyl 4-bromo-5-(difluoromethyl)-2-iodobenzoate, CuCN or Zn(CN)2, NMP or DMF | 60–120 | 2–10 | 88–91 | Cyanation under nitrogen atmosphere |

- The molar ratios are typically 1:1.2:2 for amino ester, sodium nitrite, and iodide, respectively.

- Cyanide is used in excess (1.5 equivalents) to drive the substitution to completion.

- Nitrogen atmosphere is essential to prevent oxidation during cyanation.

Incorporation of the Difluoromethyl Group

While the patent literature primarily details the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate, the difluoromethyl substituent is introduced via specialized fluorination techniques, which may include:

- Radical bromination of methyl 3-methylbenzoate derivatives followed by difluoromethylation using reagents such as N-bromosuccinimide (NBS) and subsequent fluorination steps.

- Electrophilic difluoromethylation on aromatic precursors.

A related method involves bromination of methyl 4-cyano-3-methylbenzoate with NBS and benzoyl peroxide catalyst in carbon tetrachloride at 78 °C for 24 hours, yielding bromomethyl intermediates that can be further transformed to difluoromethyl derivatives.

Summary of Key Research Findings

- The two-step diazotization-iodination followed by cyanation is a robust, high-yielding route for preparing methyl 4-bromo-2-cyano-5-substituted benzoates.

- Reaction conditions are mild, with low temperatures for diazotization and moderate heating for cyanation.

- Use of cuprous cyanide or zinc cyanide as cyanide sources under nitrogen atmosphere optimizes yield and purity.

- Difluoromethylation requires additional steps, often involving radical bromination and subsequent fluorination.

- The processes are scalable and amenable to purification by standard chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine.

Oxidation Reactions: The difluoromethyl group can be oxidized under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Chemistry

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The cyano group can be reduced to an amine using lithium aluminum hydride.

- Oxidation Reactions : The methyl ester can be oxidized to a carboxylic acid.

These reactions make it valuable for synthesizing pharmaceuticals and agrochemicals .

Biology

In biological research, this compound has potential applications in studying enzyme inhibition and protein-ligand interactions. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to biological targets:

- Enzyme Interaction : It may modulate enzyme activity through specific binding interactions.

- Target Pathways : Research suggests it could influence pathways relevant to diseases like cancer due to its ability to interact with enzymes involved in metabolic processes.

Medicinal Applications

The compound shows promise in medicinal chemistry due to its unique substituents, which may confer therapeutic properties:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes.

- Potential Drug Development : As a precursor compound, it may lead to the development of new drugs targeting specific diseases, especially those involving enzyme modulation.

Industrial Applications

In the industrial sector, this compound is used in manufacturing specialty chemicals and materials. Its properties make it suitable for applications in:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethyl group can enhance the compound’s stability and bioavailability, influencing its overall efficacy .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate and Analogues

Fluorination Impact

The difluoromethyl (-CF₂H) group in the target compound distinguishes it from non-fluorinated analogues. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to methyl or chloro substituents . For example, replacing a methyl group with -CF₂H in agrochemicals improves resistance to oxidative degradation .

Positional Isomerism and Reactivity

The bromo substituent’s position (4 vs. 5 in analogues) influences electronic distribution. A 4-bromo group in the target compound may direct electrophilic substitutions to the 2- and 6-positions, whereas a 5-bromo substituent (as in Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate) alters regioselectivity in coupling reactions .

Biological Activity

Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of bromine, cyano, and difluoromethyl groups, enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrF2NO2. The compound features:

- Bromine (Br) : Known for its role in various chemical reactions.

- Cyano group (–CN) : Imparts significant reactivity and potential for forming complexes with biomolecules.

- Difluoromethyl group (–CF2H) : Enhances stability and bioavailability, influencing pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group may improve the compound's binding affinity, thereby modulating enzymatic activity or receptor signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Biological Activity and Applications

Research has indicated several potential applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the cyano and difluoromethyl groups may enhance this activity by facilitating interactions with bacterial enzymes or membranes .

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structural components can influence the modulation of cytokine production or inflammatory mediators .

- Drug Development : Due to its unique chemical properties, this compound is being explored as a precursor in the synthesis of new pharmaceuticals targeting specific diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Br, CN, CF2H | Enhanced stability and bioavailability |

| Methyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate | Br, CN, CF2H | Different position of functional groups affects reactivity |

| Methyl 4-bromo-5-cyano-2-(difluoromethyl)benzoate | Br, CN, CF2H | Variation in cyano group's position influences biological activity |

Case Studies

Recent studies have highlighted the biological effects of this compound:

- Antimicrobial Efficacy : A study investigated the antimicrobial properties against various bacterial strains, demonstrating significant inhibition at low concentrations. These findings suggest that the compound could serve as a basis for developing new antibiotics.

- Anti-inflammatory Mechanisms : Research assessing the anti-inflammatory effects revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro. This positions it as a promising candidate for further exploration in inflammatory disease models .

- Pharmacological Profiling : In a pharmacological study, this compound was evaluated for its potential to modulate specific enzyme activities related to metabolic pathways. Results indicated that it could act as an inhibitor for certain enzymes involved in drug metabolism .

Q & A

Q. What are the key considerations when designing a synthesis route for Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate?

- Methodological Answer : Synthesis requires strategic halogenation, cyanation, and esterification steps. For halogenation, bromine or electrophilic brominating agents (e.g., NBS) can introduce the bromo group at the 4-position. The difluoromethyl group may be introduced via radical fluorination or nucleophilic substitution using reagents like ClCFH followed by dehydrohalogenation. Cyanation at the 2-position can employ CuCN or Pd-catalyzed cross-coupling. Purification via flash chromatography (chloroform/ethyl acetate gradients) is critical to isolate intermediates .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Bromination | NBS, DMF, 80°C, 12h | |

| Difluoromethylation | ClCFH, KF, DMSO, 100°C, 24h | |

| Cyanation | CuCN, DMF, 120°C, 8h |

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR : and NMR to identify splitting patterns (e.g., difluoromethyl as a triplet, ). NMR confirms ester carbonyl (~168–170 ppm) and nitrile (~115 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 316.96).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and binding interactions?

- Methodological Answer : The difluoromethyl group enhances metabolic stability by reducing oxidative degradation. Its electronegativity and steric effects modulate target binding:

- Hydrophobic Interactions : Fluorine’s lipophilicity improves membrane permeability (logP optimization) .

- Conformational Effects : The CF group restricts rotation, favoring bioactive conformations. Docking studies (e.g., PDB-based) can validate interactions with enzymes like kinases or proteases .

- Case Study : In analogs, replacing CF with CH reduced binding affinity by 10-fold in kinase assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

- Methodological Answer :

- Variation of Substituents :

- Replace bromo with iodo to test halogen sensitivity.

- Modify the cyano group to amide or carboxylate for hydrogen-bonding optimization.

- Biological Assays :

- MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic Studies : Time-kill assays and β-lactamase inhibition screens.

- Data Interpretation : Correlate logP (2.5–3.5) with membrane penetration efficiency .

Q. How should researchers resolve contradictions in reported reactivity of the bromo substituent?

- Methodological Answer : Conflicting data (e.g., bromine’s inertness in some cross-couplings) may arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity versus non-polar solvents.

- Catalyst Choice : Pd(PPh) vs. Pd(OAc) alters oxidative addition efficiency.

- Experimental Validation :

| Condition | Outcome (Yield%) | Reference |

|---|---|---|

| Pd(PPh), DMF | 85% | |

| Pd(OAc), THF | 45% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.